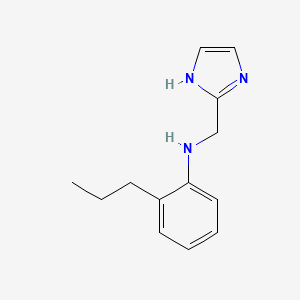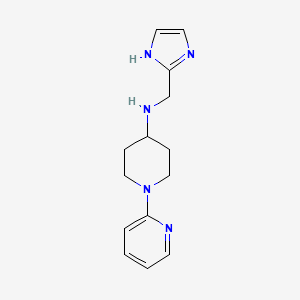
N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine, also known as IMPY, is a compound that has been extensively studied in scientific research. This compound is a potent ligand for the sigma-2 receptor, which is a protein that is expressed in various cells and tissues in the body. The sigma-2 receptor has been implicated in various physiological and pathological processes, including cancer, neurodegenerative diseases, and psychiatric disorders.
Mécanisme D'action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine involves its binding to the sigma-2 receptor, which is a transmembrane protein that is expressed in various cells and tissues in the body. The sigma-2 receptor has been shown to be involved in various physiological and pathological processes, including cell proliferation, apoptosis, and neurotransmission. The activation or inhibition of the sigma-2 receptor by this compound can modulate these processes, leading to various effects on cellular function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, suggesting that it may have potential as an anticancer agent. In neuronal cells, this compound has been shown to modulate neurotransmission and protect against neurodegeneration, suggesting that it may have potential as a neuroprotective agent. However, the exact mechanisms underlying these effects are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine in scientific research has several advantages and limitations. One advantage is that it is a potent and selective ligand for the sigma-2 receptor, which allows for the specific modulation of this receptor in various cell types. Another advantage is that it has been extensively studied in scientific research, and its synthesis method and biological effects are well characterized. However, one limitation is that it may have off-target effects on other proteins or receptors, which can complicate the interpretation of experimental results. Another limitation is that its use in vivo may be limited due to its poor bioavailability and rapid metabolism.
Orientations Futures
There are several future directions for research on N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine and the sigma-2 receptor. One direction is to investigate the role of the sigma-2 receptor in various physiological and pathological processes, such as cancer, neurodegenerative diseases, and psychiatric disorders. Another direction is to develop more potent and selective ligands for the sigma-2 receptor, which may have potential as therapeutic agents. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce its limitations. Overall, the study of this compound and the sigma-2 receptor has the potential to lead to new insights into cellular function and the development of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine involves several steps, including the reaction of 2-pyridylpiperidine with 2-chloroethylamine hydrochloride to form N-(2-chloroethyl)-2-pyridylpiperidine, which is then reacted with imidazole to form N-(1H-imidazol-2-ylmethyl)-2-pyridylpiperidine. The final step involves the reaction of N-(1H-imidazol-2-ylmethyl)-2-pyridylpiperidine with ammonia to form this compound. The synthesis of this compound has been described in detail in several scientific publications.
Applications De Recherche Scientifique
N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine has been extensively studied in scientific research due to its high affinity for the sigma-2 receptor. This receptor has been implicated in various physiological and pathological processes, including cancer, neurodegenerative diseases, and psychiatric disorders. This compound has been used as a tool compound to study the function of the sigma-2 receptor and its role in these processes. It has been used in various in vitro and in vivo experiments to investigate the effects of sigma-2 receptor activation or inhibition on cell proliferation, apoptosis, and other cellular processes.
Propriétés
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-1-pyridin-2-ylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5/c1-2-6-17-14(3-1)19-9-4-12(5-10-19)18-11-13-15-7-8-16-13/h1-3,6-8,12,18H,4-5,9-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSSZKZDVAKTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=NC=CN2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3-[(2,5-dimethylphenyl)methylamino]benzamide](/img/structure/B7588305.png)
![3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid](/img/structure/B7588309.png)
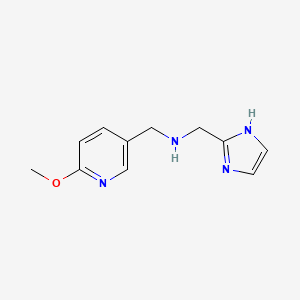
![N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7588324.png)
![1-[2-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B7588330.png)
![2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588336.png)
![ethyl 4-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}piperidine-1-carboxylate](/img/structure/B7588341.png)
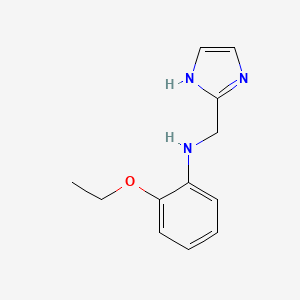

![(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7588361.png)
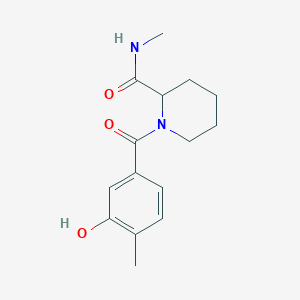
![[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol](/img/structure/B7588372.png)
